molecular formula C17H13BrN2O4S B11320139 7-bromo-N-(4-sulfamoylphenyl)-1-benzoxepine-4-carboxamide

7-bromo-N-(4-sulfamoylphenyl)-1-benzoxepine-4-carboxamide

Cat. No.: B11320139
M. Wt: 421.3 g/mol
InChI Key: MKDDYKYRAALYIE-UHFFFAOYSA-N
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Description

7-bromo-N-(4-sulfamoylphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a bromine atom, a sulfamoylphenyl group, and a benzoxepine ring. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-(4-sulfamoylphenyl)-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Sulfamoylation: The sulfamoylphenyl group is introduced through a reaction between a suitable phenylamine derivative and a sulfamoyl chloride reagent.

    Coupling Reaction: The final step involves coupling the brominated benzoxepine intermediate with the sulfamoylphenyl derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-(4-sulfamoylphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The bromine atom in the benzoxepine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxepine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 7-bromo-N-(4-sulfamoylphenyl)-1-benzoxepine-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-N-(4-sulfamoylphenyl)-1-benzoxepine-4-carboxamide is unique due to its specific combination of functional groups and the presence of the benzoxepine ring

Properties

Molecular Formula

C17H13BrN2O4S

Molecular Weight

421.3 g/mol

IUPAC Name

7-bromo-N-(4-sulfamoylphenyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C17H13BrN2O4S/c18-13-1-6-16-12(10-13)9-11(7-8-24-16)17(21)20-14-2-4-15(5-3-14)25(19,22)23/h1-10H,(H,20,21)(H2,19,22,23)

InChI Key

MKDDYKYRAALYIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2)S(=O)(=O)N

Origin of Product

United States

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